molecular formula C12H15NO2 B8553172 Quinolin-5(6H)-one, 7,8-dihydro-2-hydroxy-4,7,7-trimethyl-

Quinolin-5(6H)-one, 7,8-dihydro-2-hydroxy-4,7,7-trimethyl-

Cat. No. B8553172
M. Wt: 205.25 g/mol
InChI Key: RCJKXGVTRMHHRM-UHFFFAOYSA-N
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Patent
US05068334

Procedure details

Prepared from 4,7,7-trimethyl-5,6,7,8-tetrahydro- cumarin-5-one and methanolic ammonia analogously to Example C(b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:10](=[O:12])[CH2:9][C:8]([CH3:14])([CH3:13])[CH2:7][C:6]=2[O:5][C:4](=O)[CH:3]=1.[NH3:16]>>[CH3:1][C:2]1[C:11]2[C:10](=[O:12])[CH2:9][C:8]([CH3:14])([CH3:13])[CH2:7][C:6]=2[NH:16][C:4](=[O:5])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(OC=2CC(CC(C12)=O)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=CC(NC=2CC(CC(C12)=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.